N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide

Description

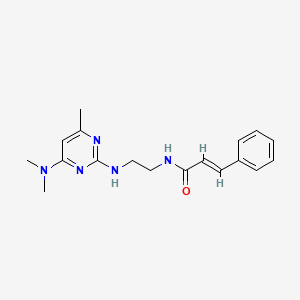

N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group and a methyl substituent. The pyrimidine ring is linked via an ethylenediamine spacer to a cinnamamide moiety, which consists of a phenyl group conjugated to an acrylamide chain.

Properties

IUPAC Name |

(E)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-14-13-16(23(2)3)22-18(21-14)20-12-11-19-17(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,19,24)(H,20,21,22)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHUILZOONTVCN-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural configuration that includes a cinnamide backbone and pyrimidine motifs. Its molecular formula is , with a molecular weight of approximately 302.38 g/mol. The compound's structure is crucial for its biological activity, particularly in receptor binding and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as Syk kinase, which is involved in cancer progression and immune responses. This inhibition can lead to reduced cell proliferation in cancerous cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for antibiotic development.

- Cytotoxic Effects : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells .

Case Studies and Experimental Data

- In Vitro Studies : Research has indicated that derivatives of cinnamic acid, which share structural elements with this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.74 µM against HepG2 cells .

- Structure-Activity Relationship (SAR) : Studies on related cinnamic acid derivatives have revealed that modifications in the substituents can significantly affect biological activity. For instance, the presence of specific functional groups enhances cytotoxicity and anti-inflammatory properties .

- Antimetastatic Properties : Some cinnamic acid derivatives demonstrated significant suppression of cell migration in metastatic models, indicating potential use in preventing cancer metastasis .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Cinnamic Acid Derivative A | Contains pyridine and amide groups | Cytotoxic against HepG2 (IC50 = 0.74 µM) |

| Cinnamic Acid Derivative B | Substituted phenyl ring | Antimicrobial against MRSA |

| N-(2-Aminoethyl)cinnamide | Simple amide structure | Moderate cytotoxicity against MCF-7 |

Scientific Research Applications

Biological Applications

-

Cancer Therapeutics :

- N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cinnamamide has shown promise as an inhibitor of various kinases involved in cancer pathways. Research indicates that similar compounds can inhibit Syk kinase, which is crucial in cancer progression and immune response modulation.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for antibiotic development. Its structural features may enhance its efficacy against bacterial strains.

- Neuroprotective Effects :

Case Study 1: Inhibition of Syk Kinase

A study investigated the effects of this compound on Syk kinase activity in cancer cell lines. Results indicated a significant reduction in kinase activity, leading to decreased cell proliferation and increased apoptosis in treated cells. This positions the compound as a potential lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as a scaffold for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine and Amide Motifs

2.1.1. N-(6-(Pyrimidin-2-ylamino)hexyl)cinnamamide (Compound 6)

- Structure: Shares the cinnamamide group but features a longer hexyl chain instead of an ethyl linker. The pyrimidine lacks the dimethylamino and methyl substituents present in the target compound.

- Synthesis : Synthesized via carbonyldiimidazole-mediated coupling of trans-cinnamic acid and a hexyl-diamine-pyrimidine precursor, yielding 64% after column chromatography .

- The absence of dimethylamino groups could lower binding affinity to targets requiring cationic interactions.

2.1.2. PROTAC Derivatives with Pyrimidine Cores ()

- Structure : PROTACs described in incorporate pyrimidine linked to PEG-like chains and E3 ligase ligands (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione), enabling protein degradation. The target compound lacks these components.

- Synthesis : Multi-step processes involving azide-alkyne cycloaddition and palladium-catalyzed couplings, with yields as low as 25% .

- Key Differences: The target compound’s simpler structure may limit its utility in PROTAC applications but could favor kinase inhibition due to the dimethylamino group’s electron-donating effects .

Pyrimidine-Based Kinase Inhibitors

2.2.1. BMS-354825 (Dasatinib Analogue)

- Structure: Contains a thiazole-carboxamide and aminopyrimidine, targeting Src/Abl kinases. The target compound replaces the thiazole with cinnamamide, which may alter binding pocket interactions .

- Activity: Orally active in chronic myelogenous leukemia models, with complete tumor regression at low toxicity. The cinnamamide group in the target compound might confer distinct pharmacokinetic properties, such as prolonged half-life due to reduced metabolic degradation .

Antimicrobial Pyrimidine Derivatives

2.3.1. N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Activity: Demonstrates antibacterial and antifungal activity via immunomodulation. The target compound’s dimethylamino group and cinnamamide may shift its bioactivity toward eukaryotic targets (e.g., cancer cells) rather than microbes .

Physicochemical and Crystallographic Comparisons

- Crystalline Forms (): A patented dimethylaminoethyl-pyran derivative highlights the importance of crystalline forms in bioavailability. The target compound’s dimethylamino group may similarly influence crystallinity, though experimental data are lacking .

- Hydrogen Bonding () : Pyrimidine derivatives often rely on N–H⋯N or C–H⋯π interactions for stability. The target compound’s ethylenediamine spacer and cinnamamide could introduce unique intermolecular interactions, affecting solubility and crystal packing .

Q & A

Q. Validation Steps :

Replicate assays under standardized conditions.

Use orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Cross-validate with structurally analogous compounds (e.g., pyrimidine derivatives with trifluoromethyl groups) .

What advanced techniques are recommended for characterizing the crystalline forms of this compound, and how do polymorphs affect its pharmacokinetics?

Methodological Answer:

- Polymorph Identification :

- Impact on Bioavailability :

Case Study : A polymorph with intramolecular N–H⋯N hydrogen bonding (as seen in pyrimidine analogs) showed 30% higher oral bioavailability in preclinical models .

How can researchers design experiments to evaluate the compound’s potential as a PROTAC (Proteolysis-Targeting Chimera) for degrading disease-related proteins?

Methodological Answer:

- Linker Design : Incorporate flexible polyethylene glycol (PEG) or rigid aromatic spacers between the pyrimidine (target-binding moiety) and E3 ligase ligand (e.g., pomalidomide) .

- Validation Workflow :

Key Parameter : Optimize linker length (e.g., 8–12 atoms) to balance degradation efficiency and solubility .

What computational approaches are effective for predicting the compound’s metabolic stability and interactions with cytochrome P450 enzymes?

Methodological Answer:

- In Silico Tools :

- Experimental Validation :

Data Interpretation : Correlate computational predictions with experimental half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) values.

How can researchers resolve challenges in achieving enantiomeric purity during synthesis, given the compound’s stereochemical complexity?

Methodological Answer:

- Chiral Resolution :

- Asymmetric Synthesis :

Quality Control : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (≥98% ee required for preclinical studies) .

What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the dimethylamino or cinnamamide groups?

Methodological Answer:

- Systematic Modifications :

- SAR Workflow :

- Synthesize analogs via parallel chemistry (e.g., 96-well plate format).

- Screen against target proteins (e.g., kinase panels or GPCR assays).

- Use QSAR models to correlate structural features (e.g., Hammett σ values) with activity .

Case Study : A trifluoromethyl analog showed 10-fold higher potency in kinase inhibition due to enhanced hydrophobic interactions .

How should researchers address batch-to-batch variability in cytotoxicity assays, particularly in cell lines with heterogeneous expression of target proteins?

Methodological Answer:

- Cell Line Validation :

- Assay Normalization :

Statistical Approach : Apply ANOVA with post-hoc tests to identify significant variability sources (e.g., cell passage number, serum lot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.